molecular formula C20H22N4OS B12428105 (Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine

(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine

Cat. No.: B12428105
M. Wt: 366.5 g/mol
InChI Key: DUDNZBPCJBAIFT-UHFFFAOYSA-N
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Description

VP3.15 is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It is a dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3β. This compound has shown significant potential in neuroprotective and immunomodulatory functions, particularly in the treatment of neurodegenerative diseases such as multiple sclerosis .

Preparation Methods

The synthesis of VP3.15 involves the formation of the 5-imino-1,2,4-thiadiazole core. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .

Chemical Reactions Analysis

VP3.15 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce VP3.15.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

VP3.15 has a wide range of scientific research applications:

Mechanism of Action

VP3.15 exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3β. This dual inhibition leads to reduced neuroinflammation and neuronal loss. The compound crosses the blood-brain barrier, allowing it to act directly on the central nervous system. It modulates immune responses and promotes the proliferation and differentiation of oligodendroglial precursors, thereby preserving myelin and axonal integrity .

Comparison with Similar Compounds

VP3.15 is unique due to its dual inhibition mechanism. Similar compounds include:

    TDZD-8: A covalent reversible inhibitor of glycogen synthase kinase 3β.

    VP0.7: Another substrate competitive inhibitor of glycogen synthase kinase 3β.

Compared to these compounds, VP3.15 has a higher safety profile, better pharmacodynamic and pharmacokinetic properties, and the ability to cross the blood-brain barrier .

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine

InChI

InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

DUDNZBPCJBAIFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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